Home > Products > Screening Compounds P113541 > α1-4 galactobiose
α1-4 galactobiose -

α1-4 galactobiose

Catalog Number: EVT-1507500
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

α1-4 galactobiose can be sourced from several natural products, particularly those rich in galactans, such as legumes and certain types of seaweeds. Additionally, it can be synthesized through enzymatic reactions involving specific glycosyltransferases that catalyze the formation of glycosidic bonds between galactose molecules.

Classification

In terms of classification, α1-4 galactobiose falls under the category of oligosaccharides, specifically disaccharides. It is classified based on its glycosidic linkage and the type of monosaccharides involved. The compound is also categorized as a reducing sugar due to the presence of a free anomeric carbon.

Synthesis Analysis

Methods

The synthesis of α1-4 galactobiose can be achieved through various methods:

  1. Enzymatic Synthesis: This method involves using specific glycosyltransferases, such as α1-4-galactosyltransferase, which catalyzes the transfer of galactose from a donor substrate (like UDP-galactose) to an acceptor molecule (another galactose).
  2. Chemical Synthesis: Although less common due to complexity, chemical methods can also be employed to form the α1-4 linkage through protecting group strategies and coupling reactions.
  3. Biotechnological Approaches: Microbial fermentation processes utilizing bacteria capable of metabolizing polysaccharides can also yield α1-4 galactobiose as a byproduct.

Technical Details

The enzymatic synthesis typically requires specific conditions such as pH optimization and temperature control to enhance enzyme activity and yield. For example, using recombinant enzymes in controlled bioreactors can maximize production efficiency.

Molecular Structure Analysis

Data

Nuclear magnetic resonance spectroscopy has been used to confirm the structure and purity of α1-4 galactobiose, indicating its high purity levels (>90% NMR) in laboratory preparations .

Chemical Reactions Analysis

Reactions

α1-4 galactobiose participates in various chemical reactions typical for carbohydrates:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed into its constituent monosaccharides (galactose).
  2. Glycosylation Reactions: It can act as a donor or acceptor in further glycosylation reactions, contributing to the synthesis of larger oligosaccharides or polysaccharides.
  3. Fermentation: Certain microorganisms can ferment α1-4 galactobiose, producing short-chain fatty acids and gases.

Technical Details

The stability of α1-4 galactobiose under different pH conditions influences its reactivity. For instance, at lower pH levels, hydrolysis rates increase significantly.

Mechanism of Action

Process

The mechanism by which α1-4 galactobiose exerts its biological effects often involves its role as a substrate for various enzymes that modify glycan structures on proteins and lipids. For example, it serves as an acceptor for further glycosylation by glycosyltransferases.

Data

Studies have shown that modifications involving α1-4 galactobiose can impact cellular interactions and signaling pathways, particularly in immune responses where glycan structures play critical roles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary with temperature.

Chemical Properties

  • Melting Point: Not well-defined due to hygroscopic nature.
  • Stability: Generally stable under neutral pH but susceptible to hydrolysis under acidic conditions.

Relevant analyses include spectroscopic methods such as infrared spectroscopy and mass spectrometry to confirm identity and purity .

Applications

Scientific Uses

α1-4 galactobiose has several applications in scientific research:

  1. Biochemical Assays: Used as a substrate for studying glycosyltransferase activity.
  2. Structural Biology: Helps elucidate the structure-function relationships in glycoproteins and glycolipids.
  3. Therapeutic Research: Investigated for potential roles in modulating immune responses or as part of therapeutic agents targeting specific diseases related to glycan structures.
Introduction to α1-4 Galactobiose

Definition and Structural Characteristics

α1-4 Galactobiose is a disaccharide carbohydrate consisting of two galactose molecules linked through an α-glycosidic bond between the anomeric carbon (C1) of the first galactose unit and the hydroxyl group at C4 of the second galactose unit. Its systematic chemical name is O-α-D-galactopyranosyl-(1→4)-D-galactopyranose, with the molecular formula C₁₂H₂₂O₁₁ and a molecular weight of 342.3 g/mol [1]. This specific linkage configuration creates distinctive three-dimensional structural properties that enable unique biological recognition phenomena. The disaccharide adopts a non-reducing terminus at the first galactose unit and a reducing end at the second galactose unit, providing a reactive center for further glycosylation reactions [5].

The spatial conformation of α1-4 galactobiose is characterized by a torsion angle (Φ and Ψ) around the glycosidic bond that influences its overall topology and interaction capabilities with proteins. Unlike β-linkages that form straight chains ideal for structural polysaccharides, the α-anomeric configuration creates a bent molecular architecture that exposes specific hydroxyl groups for molecular recognition [5] [9]. This structural feature is critical for its biological function as an intermediate in glycolipid biosynthesis and as an epitope in blood group systems. Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed that the α1-4 linkage produces a characteristic chemical shift signature between 5.0-5.5 ppm for the anomeric proton, allowing unambiguous identification and purity assessment (>90% purity by NMR) [1].

Table 1: Structural Characteristics of α1-4 Galactobiose

PropertyValueMethod of Determination
Molecular FormulaC₁₂H₂₂O₁₁Elemental Analysis
Molecular Weight342.3 g/molMass Spectrometry
CAS Registry Number80446-85-1Chemical Abstracts
Glycosidic LinkageGalα1-4GalNMR Spectroscopy
Anomeric ConfigurationαPolarimetry, NMR
Purity Grade>90% (NMR)Nuclear Magnetic Resonance

Historical Discovery and Nomenclature

The discovery of α1-4 galactobiose is intertwined with the elucidation of glycosyltransferase enzymes in the latter half of the 20th century. Initial research in the 1960s-1970s identified various galactosyltransferase activities in mammalian tissues, but specific characterization of the α1,4-galactosyltransferase (A4GALT) emerged later with advances in enzyme purification techniques [4]. The disaccharide gained significant attention when researchers in the early 1980s isolated it as a component of glycosphingolipids in human erythrocyte membranes, leading to the recognition of its role in blood group antigen synthesis [6]. The formal characterization of the P1PK blood group system by the International Society of Blood Transfusion in 1985 established α1-4 galactobiose as the immunodominant epitope of the P1 antigen, creating a direct link between this disaccharide structure and clinical serology [6].

Nomenclature standardization followed the recommendations of the IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN), which designated the systematic name as O-α-D-galactopyranosyl-(1→4)-D-galactose [1]. The gene encoding the responsible transferase, A4GALT (alpha 1,4-galactosyltransferase), was cloned and sequenced in the late 1990s, with its chromosomal localization mapped to 22q13.2 [6]. This molecular identification resolved previous biochemical ambiguities by confirming that a single enzyme (EC 2.4.1.47) synthesizes both globotriaosylceramide (Gb3) and the P1 antigen through transfer of galactose to lactosylceramide or neolactotetraosylceramide, respectively [3] [6]. The official symbol A4GALT was approved by the HUGO Gene Nomenclature Committee (HGNC) in 2001, with the enzyme also known as Gb3 synthase or CD77 synthase in immunological contexts [6].

Biological Significance in Glycobiology

α1-4 galactobiose serves as the immunodominant epitope in the P1 antigen of the P1PK blood group system, which has significant implications for transfusion medicine and reproductive health. This disaccharide structure is synthesized on type 1 glycosphingolipid chains and is recognized by naturally occurring antibodies in individuals lacking this antigen (P2 phenotype) [6]. The polymorphic expression of α1-4 galactobiose epitopes across human populations results from genetic variations in the A4GALT gene promoter region, particularly single-nucleotide polymorphisms (SNPs) that affect transcription factor binding and enzyme expression levels [6]. Recent research has revealed that the enzyme can form functional homodimers and heterodimers with other galactosyltransferases (B4GALT1, B4GALT5), creating multi-enzyme complexes that determine acceptor specificity toward either glycosphingolipids or glycoproteins [3].

The disaccharide also functions as the terminal structure of the glycosphingolipid globotriaosylceramide (Gb3/CD77), which serves as the functional receptor for Shiga toxins produced by enterohemorrhagic Escherichia coli (EHEC) strains [6]. The α1-4 galactobiose-Gb3 interaction facilitates toxin internalization into human endothelial cells, leading to potentially fatal complications including hemolytic uremic syndrome [6]. Structural biology studies using AlphaFold predictions have revealed that the dimerization interface of A4GALT influences its substrate specificity by creating distinct binding pockets that accommodate either lactosylceramide (for Gb3 synthesis) or N-acetyllactosamine (for P1 antigen synthesis) [3]. This dimerization-dependent specificity explains how a single enzyme can participate in multiple biosynthetic pathways:

  • Glycosphingolipid biosynthesis: Transfer of galactose to lactosylceramide (Galβ1-4Glcβ1-Cer) forms Gb3 (Galα1-4Galβ1-4Glcβ1-Cer)
  • Blood group antigen synthesis: Transfer to neolactotetraosylceramide (Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ1-Cer) forms P1 antigen
  • Glycoprotein modification: Transfer to N-glycans forms P1 glycotopes on secreted proteins

Table 2: Biological Functions of α1-4 Galactobiose-Containing Structures

Biological StructureFunctionClinical Significance
P1 Blood Group AntigenRed blood cell antigenTransfusion reactions, hemolytic disease of the fetus/newborn
Globotriaosylceramide (Gb3/CD77)Shiga toxin receptorHemolytic uremic syndrome pathogenesis
P1 Glycotope on GlycoproteinsCell adhesion molecule modificationShiga toxin 1 recognition (but not Shiga toxin 2)
Paragloboside DerivativesCell surface recognition moleculesPotential cancer biomarkers

The biosynthesis of α1-4 galactobiose-containing glycoconjugates occurs in the Golgi apparatus, where A4GALT displays a characteristic type II transmembrane topology with a short N-terminal cytoplasmic domain, transmembrane anchor, stem region, and catalytic domain facing the Golgi lumen [4] [6]. This subcellular localization positions the enzyme to modify nascent glycolipids and glycoproteins traversing the secretory pathway. Recent structural studies have revealed that the catalytic domain of A4GALT contains key residues that determine linkage specificity, with mutation of residue 211 shown to alter acceptor preference and create rare blood group variants like NOR [6]. The enzyme's metal ion dependence (Mn²⁺) and nucleotide sugar specificity (UDP-galactose) place it within the GT8 family of inverting glycosyltransferases, though it displays unique structural features not found in the more extensively studied β4-galactosyltransferases [4].

Properties

Product Name

α1-4 galactobiose

Molecular Formula

C23H38NO19Na

Synonyms

Galα1-4Gal-N-Acetyl-Propargyl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.